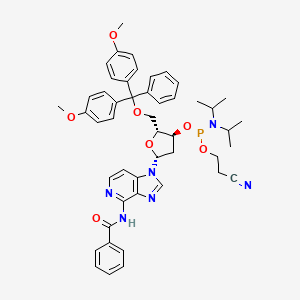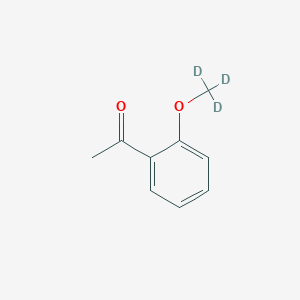![molecular formula C10H24Cl3N3 B1459016 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride CAS No. 1609400-09-0](/img/structure/B1459016.png)
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride (DMTUHCl) is an organic compound of the spirocyclic class of compounds. It is a colorless crystalline solid that is soluble in both water and organic solvents. DMTUHCl has a wide range of applications in the pharmaceutical and chemical industries due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Medicine: Potential Therapeutic Agent Development
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride: has been explored for its potential use in the development of therapeutic agents. Its unique chemical structure could be utilized to create compounds that interact with specific biological targets, potentially leading to new treatments for various diseases .
Agriculture: Enhancing Crop Protection
In agriculture, this compound could be investigated for its efficacy in crop protection. Its chemical properties might be beneficial in formulating pesticides or herbicides that are more effective and environmentally friendly .
Material Science: Synthesis of Novel Polymers
The trihydrochloride salt form of this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. These polymers could have unique properties suitable for industrial applications, such as increased durability or specialized conductivity .
Environmental Science: Pollution Remediation
Research could be directed towards the use of 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride in environmental science, particularly in pollution remediation. Its structure might help in binding or neutralizing pollutants, aiding in the cleanup of contaminated sites .
Biochemistry: Enzyme Inhibition Studies
This compound’s potential as an enzyme inhibitor makes it a candidate for biochemical studies. It could be used to understand enzyme mechanisms or to develop inhibitors that could regulate metabolic pathways involved in various diseases .
Pharmacology: Drug Delivery Systems
Finally, in pharmacology, the compound could be utilized in the design of drug delivery systems. Its ability to form stable salts may allow for the creation of drug formulations with improved stability and controlled release properties .
Eigenschaften
IUPAC Name |
1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.3ClH/c1-12-7-8-13(2)10(9-12)3-5-11-6-4-10;;;/h11H,3-9H2,1-2H3;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGODXVZXDCJSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCNCC2)C.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)






![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)



![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)
